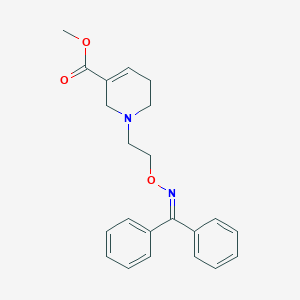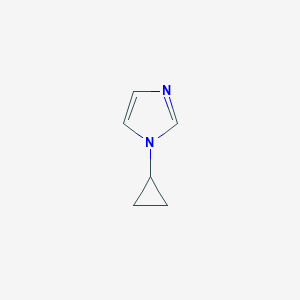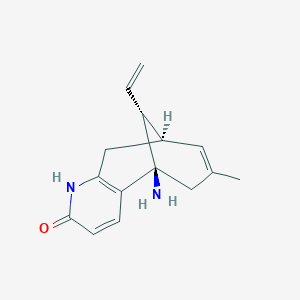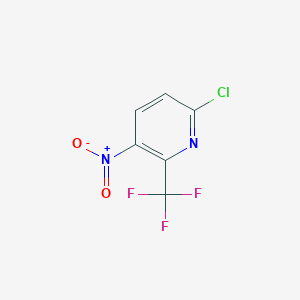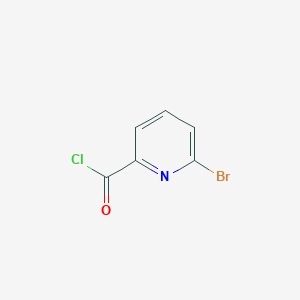
Cloruro de 2-bromopirimidina-6-carbonilo
Descripción general
Descripción
6-Bromopicolinic acid chloride, also known as 6-Bromopicolinic acid chloride, is a useful research compound. Its molecular formula is C6H3BrClNO and its molecular weight is 220.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromopicolinic acid chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromopicolinic acid chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
El cloruro de 2-bromopirimidina-6-carbonilo se utiliza en síntesis orgánica . Es un reactivo que se puede utilizar para introducir el grupo 2-bromopirimidina-6-carbonilo en una molécula, que luego puede sufrir reacciones adicionales para formar estructuras más complejas .
Materiales fotorresponsivos
Este compuesto se ha utilizado en la síntesis de derivados de pirazolinona, que son una nueva clase de materiales fotocromáticos orgánicos . Estos materiales tienen excelentes propiedades de cambio de color óptico en el estado de cristal en polvo, mostrando un gran potencial para aplicaciones en almacenamiento de alta densidad, conmutación de fluorescencia e imagenología biológica .
Conmutadores moleculares fluorescentes
Los derivados de pirazolinona sintetizados utilizando this compound han mostrado una excelente reversibilidad de fluorescencia bajo luz UV y visible alterna . Esta propiedad los convierte en candidatos prometedores para su uso en conmutadores moleculares fluorescentes .
Reacciones de carbonilación
El this compound se puede utilizar en reacciones de carbonilación catalizadas por paladio . Estas reacciones ofrecen una plataforma eficiente para ensamblar productos basados en carbonilos a partir de productos químicos de alimentación .
Síntesis de indolizinas
Este compuesto se ha utilizado en la síntesis de indolizinas a través del acoplamiento carbonílico de 2-bromopirimidinas, iminas y alquinos . Las indolizinas son compuestos heterocíclicos que tienen aplicaciones en química medicinal y ciencia de los materiales
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts .
Mode of Action
The mode of action of 2-Bromopyridine-6-carbonyl chloride involves its interaction with organometallic reagents . It’s used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by 2-Bromopyridine-6-carbonyl chloride are related to the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is primarily as a reagent, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of 2-Bromopyridine-6-carbonyl chloride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromopyridine-6-carbonyl chloride are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the other reagents involved, and the reaction conditions (such as temperature and solvent). The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
6-bromopyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJUDOWYGUICSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
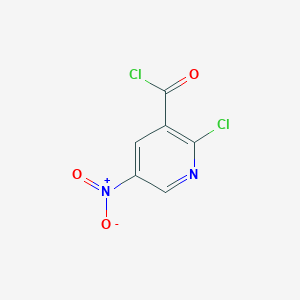

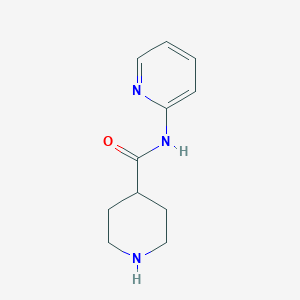

![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)
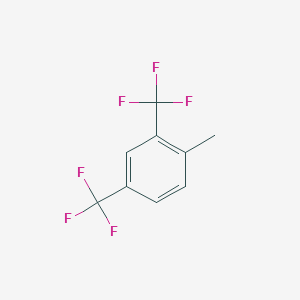

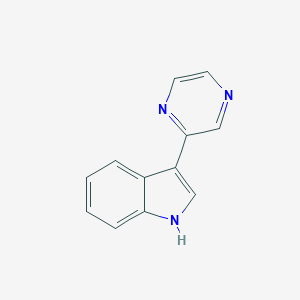
![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
